Methyl 7-azaindole-3-glyoxylate

GSK-3β inhibition Kinase inhibitor synthesis Medicinal chemistry

Building block variability compromises SAR reproducibility in 7-azaindole-based kinase inhibitor programs. Methyl 7-azaindole-3-glyoxylate (≥95% HPLC) eliminates this risk: • Key precursor to 3-(7-azaindolyl)-4-arylmaleimides-GSK-3β inhibitors achieving IC50 7 nM with >300-fold selectivity over PKC-βII. • Patent-validated entry point for CRTH2 receptor antagonists targeting prostaglandin D2-mediated inflammation. • Consistent purity ensures reproducible parallel synthesis and reliable SAR data across library campaigns.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 357263-49-1
Cat. No. B015997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-azaindole-3-glyoxylate
CAS357263-49-1
SynonymsMethyl (7-Azaindol-3-yl)oxoacetate;  α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid Methyl Ester;  (Oxo)(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid Methyl Ester; 
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12)
InChIKeyLXGPNHJNIRDJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Azaindole-3-glyoxylate: Physicochemical Baseline


Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1) is a heterocyclic compound composed of a 7-azaindole core bearing a methyl glyoxylate substituent at the 3-position [1]. It serves as a key synthetic intermediate for the construction of pharmacologically active 7-azaindole derivatives, notably in the preparation of glycogen synthase kinase-3β (GSK-3β) inhibitors and CRTH2 receptor antagonists [2]. Physicochemical characterization includes a molecular formula of C₁₀H₈N₂O₃, a molecular weight of 204.18 g/mol, a melting point range of 165–168 °C, and a density of 1.392 g/cm³ . Commercial specifications typically require a minimum purity of 98% by HPLC and moisture content ≤0.5% for use as a reliable building block in medicinal chemistry campaigns [3].

1
Heterocyclic building block for kinase inhibitor and GPCR antagonist synthesis
GSK-3β inhibitor maleimide core / CRTH2 antagonist entry
2
Reported synthetic route via methyl glyoxylate condensation
Aligns with literature-validated protocols
3
Purity ≥98% HPLC, moisture ≤0.5% for reproducible coupling
Reduces side-reaction risk in moisture-sensitive steps

Methyl 7-Azaindole-3-glyoxylate: Why Generic Substitution Fails


Procurement decisions involving azaindole-based intermediates cannot rely on simple regioisomer or functional group substitution due to the profound impact of the 7-aza nitrogen and the C3-glyoxylate ester on downstream synthetic utility and biological target engagement. While the 7-azaindole scaffold is a recognized bioisostere of indole, the specific placement of the ring nitrogen alters electronic distribution and hydrogen-bonding capacity, which directly modulates kinase ATP-binding site interactions [1]. Furthermore, the methyl glyoxylate functionality is not a generic ketone; it is a critical handle for condensation reactions with acetamides to form the maleimide pharmacophore essential for potent GSK-3β inhibition [2]. Analogous compounds lacking the C3-glyoxylate (e.g., 7-azaindole itself) or possessing different esters (e.g., ethyl) exhibit divergent reactivity in key coupling steps and yield distinct SAR profiles [3]. Therefore, substituting Methyl 7-azaindole-3-glyoxylate with an off-the-shelf, structurally related azaindole compromises both synthetic fidelity and the quantitative biological performance of the final drug candidate, as demonstrated by the evidence below.

Ester Ethyl or other ester analogs may shift condensation reactivity and yield; methyl ester is the documented precursor for the maleimide series with reported kinase pathway inhibition context.
Regioisomer 4-, 5-, or 6-azaindole regioisomers may alter target engagement; 7-azaindole core reported as preferred regioisomer for CRTH2 antagonist binding and GSK-3β maleimide pharmacophore geometry.
Handle 7-azaindole without C3-glyoxylate lacks the condensation handle for maleimide pharmacophore formation, limiting downstream access to reported inhibitor series.

Methyl 7-Azaindole-3-glyoxylate: Evidence vs. Azaindole Analogs


GSK-3β Synthesis: Methyl vs. Ethyl Ester

Methyl 7-azaindole-3-glyoxylate is the preferred starting material over the corresponding ethyl ester for synthesizing GSK-3β inhibitors via condensation with acetamides [1]. The methyl ester (R = Me) provides a synthetic intermediate that is directly utilized in reported SAR studies, whereas the ethyl analog (R = Et) necessitates alternative routes or results in different yields [2].

GSK-3β Synthesis: Methyl vs. Ethyl Ester
Class-level inference
Methyl ester: direct condensation to yield 3-(7-azaindolyl)-4-arylmaleimides. Ethyl ester: alternative route, different yields reported.
Reported synthetic protocol alignment may support route selection
Conditions not fully detailed; verify in-house.
GSK-3β inhibition Kinase inhibitor synthesis Medicinal chemistry

Maleimide GSK-3β Potency and Selectivity

Compounds derived from Methyl 7-azaindole-3-glyoxylate, specifically 3-(7-azaindolyl)-4-arylmaleimides, exhibit potent and selective GSK-3β inhibition [1]. The lead compounds 14 and 17c demonstrated nanomolar IC50 values against GSK-3β and excellent selectivity over PKC-βII [2]. This profile is directly linked to the use of the 7-azaindole glyoxylate intermediate in their synthesis.

Maleimide GSK-3β Potency and Selectivity
Cross-study comparable
Compound 14: GSK-3β IC50 = 7 nM, PKC-βII IC50 = 2275 nM (325-fold). Compound 17c: GSK-3β IC50 = 26 nM, PKC-βII >10,000 nM (>385-fold).
Supports kinase selectivity endpoint review
In vitro recombinant enzyme assay context.
GSK-3β Kinase selectivity Type II diabetes

CRTH2 Antagonism: 7-Azaindole Core Advantage

Methyl 7-azaindole-3-glyoxylate is a key synthetic intermediate in the preparation of azaindole-based CRTH2 receptor antagonists, a therapeutic class distinct from GSK-3β inhibitors [1]. Patent literature explicitly claims azaindole derivatives, including those synthesized from glyoxylate intermediates, as potent and selective CRTH2 antagonists [2].

CRTH2 Antagonism: 7-Azaindole Core Advantage
Class-level inference
7-azaindole regioisomer reported as optimal for CRTH2 antagonist potency in patent SAR. No Ki/IC50 for the intermediate itself.
Supports GPCR antagonist synthesis route context
Source review; data to verify.
CRTH2 antagonist Prostaglandin D2 receptor Asthma

Purity and Quality Control Specifications

Commercial specifications for Methyl 7-azaindole-3-glyoxylate require stringent purity thresholds to ensure reproducible yields in subsequent synthetic steps . One vendor specifies a minimum purity of 98% by HPLC and a maximum moisture content of 0.5% [1].

Purity and Quality Control Specifications
Supporting evidence
Purity ≥98% (HPLC), moisture ≤0.5% (Karl Fischer).
Lot attribute; supports specification review
Vendor specification; confirm per batch COA.
Analytical chemistry Quality control HPLC purity

Methyl 7-Azaindole-3-glyoxylate: Key Application Scenarios


GSK-3β Inhibitor Development

Procure Methyl 7-azaindole-3-glyoxylate (≥98% purity) as the key building block for synthesizing 3-(7-azaindolyl)-4-arylmaleimides, a class of potent and selective GSK-3β inhibitors [1]. The methyl ester enables the critical condensation step to form the maleimide core. Downstream compounds derived from this intermediate have demonstrated GSK-3β IC50 values as low as 7 nM with >300-fold selectivity over PKC-βII, validating the utility of this specific starting material in producing highly selective kinase inhibitors for metabolic and CNS disorders [2].

CRTH2 Antagonist Synthesis

Utilize Methyl 7-azaindole-3-glyoxylate as a versatile intermediate to access novel 7-azaindole-based CRTH2 receptor antagonists, as described in patent literature [1]. The 7-azaindole scaffold is established as the optimal regioisomer for CRTH2 antagonism. Procuring this specific glyoxylate derivative provides a direct synthetic entry point to a distinct pharmacological class targeting prostaglandin D2-mediated inflammatory pathways, offering a strategic alternative to kinase-focused programs [2].

Kinase Selectivity and SAR Profiling

Employ Methyl 7-azaindole-3-glyoxylate as a benchmark starting material in medicinal chemistry campaigns aimed at optimizing kinase selectivity profiles [1]. The compound's established use in generating GSK-3β inhibitors with excellent selectivity (e.g., compound 17c showing negligible inhibition against 68 other protein kinases) makes it a reliable anchor for SAR exploration [2]. Its consistent purity (≥98%) ensures that observed biological activity variations can be confidently attributed to structural modifications rather than impurities [3].

Custom Azaindole Library Synthesis

Leverage Methyl 7-azaindole-3-glyoxylate as a high-quality, scalable building block for constructing focused libraries of 7-azaindole derivatives [1]. The C3-glyoxylate ester serves as a versatile functional handle for diversification via condensation, reduction, and nucleophilic addition reactions. Procuring this compound from vendors specifying ≥98% HPLC purity and ≤0.5% moisture content ensures reproducible parallel synthesis and high-quality library outputs for hit discovery and lead optimization [2].

Application
Selection Property
Validation Focus
GSK-3β inhibitor synthesis
Methyl glyoxylate condensation handle
Maleimide pharmacophore formation and kinase selectivity profiling
CRTH2 antagonist synthesis
7-azaindole regioisomer identity
GPCR binding and functional assay context
Kinase SAR and selectivity profiling
Consistent purity (≥98% HPLC)
Impurity-controlled biological readout interpretation
Custom azaindole library synthesis
C3-glyoxylate diversification handle
Reproducible parallel synthesis and library quality review

Technical Documentation Hub

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